1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine -

1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine

Catalog Number: EVT-4110981
CAS Number:
Molecular Formula: C28H32N2O2
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine []

    Compound Description: (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine is a compound featuring a diphenylmethyl group attached to the piperazine ring. The crystal structure of this compound reveals a chair conformation for the piperazine group and an equatorial orientation of the exocyclic N—C bonds. []

1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine []

    Compound Description: 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine is a key intermediate in the synthesis of Manidipine, a medication used to treat high blood pressure. []

1-Diphenylmethyl-4-(6-methyl-2-pyridylmethylene-amino) piperazine []

    Compound Description: This compound is an anticonvulsant that exhibits photochromism in its solid state, changing color upon exposure to UV light within the 300-400 nm range. []

1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine-1,4-diium dichloride monohydrate []

    Compound Description: This compound is characterized by a protonated piperazine ring, adopting a chair conformation with both nitrogen atoms protonated. The crystal structure reveals a complex network of hydrogen bonds involving chloride anions, water molecules, and the compound itself. []

1-Diphenylmethyl-4-nitrosopiperazine []

    Compound Description: 1-Diphenylmethyl-4-nitrosopiperazine is identified as an impurity in the synthesis of 1-diphenylmethyl-4-[(6-methyl-2-pyridyl)methyleneamino]piperazine. Research suggests its formation could be linked to a singlet oxygen mechanism during the synthesis process. []

6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one []

    Compound Description: This compound is a derivative of 6-acetyl-7-hydroxy-4-methylcoumarin designed for its potential activity on serotonin receptors (5-HT1A and 5-HT2A). It shows excellent affinity for 5-HT1A receptors, comparable to the reference compound 8-OH-DPAT. []

6-Acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one []

    Compound Description: This compound is another derivative of 6-acetyl-7-hydroxy-4-methylcoumarin, demonstrating excellent affinity for 5-HT1A receptors, similar to the previously mentioned 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one. []

4-Bromo-1-[4-(4-diphenylmethyl-1-piperazinyl) butyl]pyrazole []

    Compound Description: This compound is a patented antihistamine, designed for its potential use in preventing and treating allergic reactions caused by histamine. []

1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride []

1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride []

Tetra-α-[4-(4-acetyl piperazine) phenoxy] phthalocyaninato zinc []

    Compound Description: This zinc phthalocyanine complex has been investigated for its photodynamic activities, particularly its potential in photodynamic therapy for cancer treatment. It demonstrates a higher photocytotoxicity when conjugated to serum albumin. []

Tetra-β-[4-(4-acetyl piperazine) phenoxy] phthalocyaninato zinc []

    Compound Description: This zinc phthalocyanine complex, an isomer of the previous compound, has also been studied for its photodynamic properties and potential in photodynamic therapy. Like its isomer, it shows stronger binding affinity to albumin compared to transferrin. []

1-(Cinnamoyl)-4-(phenylethylamine acetyl) piperazine maleate []

    Compound Description: This compound exhibits anticoagulant and antiplatelet properties. It effectively prolongs bleeding and clotting time in animal models and inhibits platelet aggregation induced by ADP. []

1-Acetyl-4-(4-hydroxyphenyl)piperazine [, , , ]

    Compound Description: This compound is a crucial intermediate in the synthesis of ketoconazole, a broad-spectrum antifungal medication. [] Various synthetic routes have been explored to optimize its production. [, , ]

(+)-cis-1-Acetyl-4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine [(2R,4S)-(+)-ketoconazole] []

    Compound Description: This compound is the (+)-enantiomer of ketoconazole, a widely used antifungal drug. Its crystal structure confirms the 2R,4S configuration, providing insights into its pharmacological properties. []

3,5-Bis[(E)-4-bromobenzylidene]-1-[2-(4-methylpiperazin-1-yl)acetyl]piperidin-4-one []

    Compound Description: This compound exhibits significant antiproliferative activity against various cancer cell lines, including HCT116 (colon) and MCF7 (breast) cancer cells. It inhibits topoisomerases I and II alpha, highlighting its potential as an anticancer agent. Additionally, it displays anti-SARS-CoV-2 properties, further broadening its therapeutic potential. []

3,4,4-Trichloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-nitro-1-(propylsulfanyl)buta-1,3-diene []

    Compound Description: This N,S-substituted compound contains the diphenylmethylpiperazine core structure. Its crystal structure analysis reveals a near-cisoid conformation for the butadiene unit and a chair conformation for the piperazine ring. []

4-[(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)alkoxycarbonyl]-1-(diphenylmethyl)piperazines []

    Compound Description: This series of compounds represents potential histamine-H1 antagonists structurally related to Oxatomide, a drug used to treat allergic conditions like hay fever and skin reactions. The series explores variations in the alkoxycarbonyl side chain attached to the benzimidazolone ring. []

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone []

    Compound Description: This compound features a simple piperazine ring structure substituted with a 4-hydroxyphenyl group at one nitrogen and an acetyl group at the other. Its crystal structure shows a chair conformation for the piperazine ring and the formation of hydrogen-bonded chains in the crystal lattice. []

1-Piperazine acetyl pyrrolidine []

    Compound Description: While limited information is available about this specific compound, its synthesis method emphasizes the utilization of piperazine derivatives in organic synthesis. []

1-[2–[6-(4-Methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetyl]-4-(2-pyridyl)piperazine []

    Compound Description: This compound demonstrates analgesic properties and was synthesized to evaluate its potential as a pain reliever. []

Ethyl 4-{2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate []

    Compound Description: This compound demonstrates potential as a bifunctional neuraminidase inhibitor, targeting both the sialic acid binding site and the adjacent 430-cavity of the neuraminidase protein. This dual action suggests it could be effective against a broader range of influenza virus strains, including those resistant to existing neuraminidase inhibitors. []

2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile (VU0364289) []

    Compound Description: VU0364289 is an N-aryl piperazine derivative that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It shows promise for treating psychosis and cognitive deficits associated with schizophrenia. VU0364289 demonstrated efficacy in preclinical models by reversing amphetamine-induced hyperlocomotion, enhancing cognitive performance, and increasing monoamine levels in the prefrontal cortex. []

1-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE) []

    Compound Description: Similar to VU0364289, DPFE is an N-aryl piperazine mGlu5 PAM with potential therapeutic benefits in treating schizophrenia. It demonstrates efficacy in preclinical models by reversing amphetamine-induced hyperlocomotion, enhancing cognitive performance, and improving behavioral deficits in an NMDAR hypofunction model. []

[Cu(PPh3)2(KTZ)2]NO3 []

    Compound Description: This copper complex incorporates ketoconazole (KTZ) as a ligand and exhibits potent antifungal activity against Sporothrix species, surpassing the activity of ketoconazole alone. This complex also shows greater selectivity towards fungal cells compared to mammalian cells, making it a promising candidate for antifungal drug development. []

[Cu(PPh3)2(CTZ)2]NO3 []

    Compound Description: This copper complex, similar to the previous one, utilizes clotrimazole (CTZ), another antifungal azole drug, as a ligand. It exhibits potent antifungal activity against Sporothrix species and demonstrates enhanced selectivity towards fungal cells over mammalian cells. []

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives []

    Compound Description: This series of compounds shows promising enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating Alzheimer's disease. These compounds also exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. []

4-(Diphenylmethyl)-1-methylpiperazin-1-ium picrate []

    Compound Description: This compound, characterized by X-ray crystallography, reveals a chair conformation for the piperazine ring and the presence of intermolecular interactions influencing its crystal packing. []

3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236) []

    Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats, primarily involving the cleavage of its thiazolidinone ring, oxidation of the sulfide group, and N-dealkylation at the piperazine ring. []

1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines []

    Compound Description: This series of triazene derivatives incorporates a piperazine ring as part of their structure. The research explores variations in substituents on both aryl rings to investigate their properties and potential applications. []

1-(Diphenylmethyl)piperazine (DPP) []

    Compound Description: DPP is identified as a toxic impurity in cinnarizine, an antihistamine medication. In silico toxicity profiling suggests its potential carcinogenic and hepatotoxic effects. []

N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) []

    Compound Description: FK960 is a piperazine derivative investigated for its potential as an antidementia drug. It acts by activating the somatostatin neuronal system and has shown promising results in reversing memory deficits in both rodent and primate models of amnesia. []

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579) []

    Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in regulating intracellular signaling pathways in the brain. It has shown promising results in preclinical models and is being developed as a potential treatment for schizophrenia and other neuropsychiatric disorders. []

Cinnarizine [(E)-1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)-piperazine] []

    Compound Description: Cinnarizine is an antihistamine medication used to treat nausea, vomiting, and dizziness associated with motion sickness and other inner ear disorders. It is also used to improve blood flow in the brain. []

Flunarizine [(E)-1-(bis-(4-fluorophenyl)methyl)-4-(3-phenyl-2-propenyl)-piperazine] []

    Compound Description: Flunarizine is a medication structurally related to cinnarizine, primarily used to prevent migraines and treat vertigo. It acts as a calcium channel blocker and has properties similar to cinnarizine, including antihistaminic effects. []

Methyl-(R)-4-(2-(3,4-dichlorophenyl)acetyl)-3-((diethylamino)methyl)piperazine-1-carboxylate (EKAP) []

    Compound Description: EKAP is a selective κ-opioid receptor (KOR) agonist developed for positron emission tomography (PET) imaging. It exhibits superior imaging characteristics compared to the previous agonist tracer, 11C-GR103545, with faster uptake kinetics and higher specific binding. This improved profile makes it a valuable tool for investigating KOR abnormalities in various CNS disorders, including addiction and Alzheimer's disease. []

((R))-4-(2-(3,4-dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl)piperazine-1-carboxylate (FEKAP) []

    Compound Description: FEKAP is a novel KOR agonist radiotracer designed for PET imaging. It exhibits high affinity and selectivity for the KOR and displays favorable imaging properties, including fast tissue kinetics and high specific binding. Its development aimed to overcome the limitations of the existing KOR agonist tracer, 11C-GR103545, providing a better tool for studying KOR involvement in various CNS disorders. []

Properties

Product Name

1-(diphenylmethyl)-4-[(4-isopropylphenoxy)acetyl]piperazine

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H32N2O2/c1-22(2)23-13-15-26(16-14-23)32-21-27(31)29-17-19-30(20-18-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,22,28H,17-21H2,1-2H3

InChI Key

ARKAFNZJIJKQLP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.